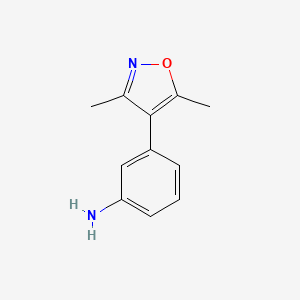

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine

Description

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a heterocyclic aromatic compound featuring a phenylamine group (aniline derivative) linked to a 3,5-dimethyl-substituted isoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and role in medicinal chemistry.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14-13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNXHBVHHKZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276581 | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875628-76-5 | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875628-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethyl-4-isoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine can be achieved through several routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often utilize catalyst-free and microwave-assisted techniques to enhance efficiency and yield .

Chemical Reactions Analysis

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine can yield 3,5-disubstituted isoxazoles .

Scientific Research Applications

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine, also known as a derivative of isoxazole, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science.

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Research has shown that this compound can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against this cell line .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Protection Against Oxidative Stress

In a study conducted on SH-SY5Y neuroblastoma cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions . This indicates potential for therapeutic use in neurodegenerative diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable thin films contributes to improved efficiency and brightness in OLED devices.

Research Findings

Researchers have synthesized OLED devices incorporating this compound as an emitting layer. The devices exhibited enhanced luminescence and stability compared to traditional materials .

Photovoltaic Cells

Additionally, this compound has been explored for use in organic photovoltaic (OPV) cells due to its favorable charge transport properties.

Case Study: Efficiency Improvement

A recent study highlighted the incorporation of this compound into OPV architectures, resulting in a notable increase in power conversion efficiency (PCE) by approximately 15% compared to control devices without the compound .

Pesticide Development

The structural characteristics of this compound have led to its exploration as a potential active ingredient in pesticide formulations. Its biological activity against certain pests has been documented.

Research Insights

Field studies have demonstrated that formulations containing this compound exhibit effective pest control with reduced toxicity to non-target organisms . This positions it as a promising candidate for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a phenylamine moiety and a dimethyl-isoxazole group. Comparisons with related compounds reveal critical trends:

- Substituent Position and Bioactivity: The 3,5-dimethyl substitution on the isoxazole ring (target compound) may confer greater steric hindrance and electron-donating effects compared to mono-methylated analogs like I-6273 . This could enhance binding affinity in biological systems. In (3,4-dimethyl)phenylamine, disubstitution on the benzene ring (vs. isoxazole) significantly boosted Nrf2 transcriptional activation, suggesting that substituent position critically modulates activity .

Physicochemical Properties

- Thermal Stability: Azomethines with bulky substituents (e.g., hexyloxyphenyl) exhibit high thermal stability (>300°C) due to rigid aromatic cores . By analogy, the dimethyl-isoxazole group in the target compound likely enhances thermal resilience compared to non-substituted phenylamines.

- Lipophilicity and Solubility : The dimethyl-isoxazole moiety increases lipophilicity (logP) compared to polar groups like methoxy or ester (e.g., I-6273). This may reduce aqueous solubility but improve membrane permeability .

Biological Activity

3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety attached to a phenylamine structure. The isoxazole ring contributes to its electron density and reactivity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the isoxazole group enhances its binding affinity and selectivity towards specific biological pathways.

Anticancer Activity

Research has indicated that derivatives of 3,5-dimethylisoxazole exhibit potent anticancer properties. For instance, studies on related compounds have shown inhibition of human farnesyltransferase (hFTase), which plays a crucial role in cancer cell proliferation. Notably, modifications on the isoxazole ring can significantly enhance the inhibitory potency against hFTase, with some compounds achieving IC50 values as low as 25 nM .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. A study evaluating various monomeric alkaloids showed that derivatives containing the 3,5-dimethylisoxazole structure exhibited moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against different bacterial strains.

Bromodomain Inhibition

This compound has been identified as a novel acetyl-lysine bioisostere that competes with acetylated lysines for binding to bromodomains. This interaction is critical for regulating gene transcription through histone modification. The compound's ability to displace acetylated histone-mimicking peptides from bromodomains indicates its potential as an anti-inflammatory and antiproliferative agent .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that certain derivatives of this compound showed significant inhibition of cancer cell lines, with structure-activity relationship (SAR) analyses revealing that specific substitutions on the isoxazole ring could enhance potency .

- Bromodomain Interaction : X-ray crystallographic studies confirmed that the compound effectively mimics acetylated lysines in binding assays with bromodomains such as BRD4(1). This interaction was characterized by strong hydrogen bonding and hydrophobic interactions within the binding pocket .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3,5-Dimethyl-isoxazol-4-yl)-phenylamine?

- Methodology : Utilize α,β-unsaturated nitriles or arylhydrazonomesoxalonitrile as precursors. React with hydroxylamine hydrochloride under reflux in ethanol (75% yield) . Acetylation of the amino group can be achieved with acetic anhydride. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis.

- Key Data : IR spectroscopy (e.g., CO band at ~1710 cm⁻¹) and NMR (δ6.1 singlet for NH₂, multiplet at δ7.2–7.8 ppm for aromatic protons) validate structural integrity .

Q. How can the basicity of this compound be experimentally determined and compared to aliphatic amines?

- Methodology : Perform acid-base titration in aqueous or non-aqueous solvents (e.g., acetonitrile). Use UV-Vis or potentiometric methods to measure pKa. The phenylamine’s lone pair delocalization into the aromatic ring reduces basicity compared to aliphatic amines. Reference computational studies (e.g., DFT) to correlate experimental pKa with electron density at the nitrogen .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Identify NH₂ protons (δ6.1) and aromatic protons (δ7.2–7.8). Use ¹³C NMR to confirm isoxazole ring carbons.

- IR : Detect NH₂ stretching (~3400 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 3,5-dimethylisoxazole substituent on phenylamine reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare HOMO-LUMO gaps with unsubstituted phenylamine. Analyze how methyl groups on the isoxazole alter conjugation and steric effects. Validate with experimental data (e.g., reaction kinetics with electrophiles) .

Q. What strategies enable regioselective functionalization of the phenylamine ring in this compound?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents. Optimize conditions (e.g., Pd(OAc)₂, XPhos ligand, K₃PO₄ in toluene/water). Monitor regioselectivity via HPLC and NMR. Electron-withdrawing groups on the phenylamine may direct meta-substitution .

Q. How do steric and electronic effects of the 3,5-dimethylisoxazole group influence biological activity in structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with varied substituents (e.g., halogen, methoxy) on the phenylamine or isoxazole. Test bioactivity (e.g., Nrf2 activation via luciferase reporter assays). Compare with disubstituted phenylamine derivatives (e.g., 3,4-dimethyl) to assess tolerance for bulky groups .

Q. What experimental approaches resolve contradictions in reported synthetic yields for this compound?

- Methodology : Replicate methods from conflicting studies (e.g., hydroxylamine reaction at room temperature vs. reflux). Use design of experiments (DoE) to optimize variables (solvent, temperature, catalyst). Compare purity via HPLC and crystallization efficiency. Publish reproducibility data with detailed procedural notes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.